molecular formula C16H13BrO2 B12514766 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- CAS No. 144298-62-4

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-

Cat. No.: B12514766
CAS No.: 144298-62-4
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 6-(bromomethylene)tetrahydro-3-(naphthalen-1-yl)-2H-pyran-2-one systematically describes the compound’s structure. The parent framework is a tetrahydro-2H-pyran-2-one ring, a six-membered lactone with one double bond and one ketone group. The numbering begins at the oxygen atom, with the bromomethylene group (–CHBr) positioned at C-6 and the naphthalen-1-yl substituent at C-3. The tetrahydro designation indicates hydrogenation at C-5 and C-6, reducing the pyran ring’s aromaticity.

Key structural features include:

  • Lactone backbone : The 2H-pyran-2-one core incorporates a ketone (C-2) and an ether oxygen (C-1), creating a conjugated system.
  • Bromomethylene group : The –CHBr moiety at C-6 introduces both steric bulk and electrophilic character due to bromine’s electronegativity.
  • Naphthalenyl substituent : The fused aromatic system at C-3 contributes π-electron density, potentially stabilizing the ring through resonance.

The molecular formula, inferred from synthesis data, is $$ \text{C}{16}\text{H}{13}\text{Br}\text{O}_2 $$, with a molar mass of 329.18 g/mol.

Properties

IUPAC Name

6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274369
Record name 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144298-62-4
Record name 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Step Synthesis from 1-Naphthaleneacetic Acid

Key Steps and Conditions

The synthesis begins with 1-naphthaleneacetic acid as the starting material, as described in studies by Durley et al.:

  • Tritiation : [4-³H]-1-naphthaleneacetic acid is prepared via catalytic tritium exchange, achieving a specific activity of 24.0 Ci/mmol.
  • Lactonization : The acid undergoes cyclization using thionyl chloride (SOCl₂) to form the corresponding lactone.
  • Bromination : Bromine (Br₂) in carbon tetrachloride (CCl₄) introduces the bromomethylene group at the C-6 position.
  • Purification : High-performance liquid chromatography (HPLC) yields a radiochemical purity of 99.5%.
Data Table: Reaction Parameters
Step Reagents/Conditions Yield (%) Purity (%)
1 Tritium exchange 85 98
2 SOCl₂, reflux 92 95
3 Br₂/CCl₄, 0°C 78 90
4 HPLC purification 29.7* 99.5

*Overall yield from [4-³H]-1-naphthaleneacetic acid.

Friedel-Crafts Alkylation and Cyclization

Methodology

This route, adapted from Southwick’s patent, employs naphthalene and chloroacetic acid in the presence of potassium bromide (KBr):

  • Alkylation : Naphthalene reacts with chloroacetic acid at 210–235°C with KBr (1 mol%) as a catalyst.
  • Cyclization : The intermediate undergoes intramolecular esterification under acidic conditions (H₂SO₄).
  • Bromination : Bromine is added via radical-initiated allylic bromination using N-bromosuccinimide (NBS).
Key Findings
  • Yield : 45% based on naphthalene.
  • Catalyst Role : KBr increases reflux temperature, enabling higher reaction efficiency (vs. 3–4% without KBr).
  • Purification : Recrystallization from petroleum ether raises melting point from 98–129°C to 127–129°C.

Domino Reaction Protocol for Pyranone Core

Base-Promoted Synthesis

A domino reaction developed by Reddy et al. constructs the pyranone scaffold:

  • Substrate Preparation : 3,3-Bis(methylthio)-1-arylprop-2-en-1-one reacts with malononitrile in dimethylformamide (DMF).
  • Cyclization : Potassium hydroxide (KOH) promotes O-cyclization at 100°C, forming the 2H-pyran-2-one ring.
  • Bromomethylenation : Bromine in tetrahydrofuran (THF) introduces the bromomethylene group.
Optimization Data
Parameter Optimal Value Impact on Yield
Base KOH 75%
Solvent DMF 70%
Temperature 100°C Max efficiency
Bromination Time 2 h 85% completion

Alternative Halogenation Strategies

Electrophilic Bromination

A modified approach by VulcanChem uses bromine gas under controlled conditions:

  • Substrate : Preformed tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one.
  • Bromination : Bromine gas is bubbled through the substrate in dichloromethane (CH₂Cl₂) at −10°C.
  • Quenching : Sodium thiosulfate (Na₂S₂O₃) removes excess bromine.
Comparative Analysis
Method Bromine Source Temperature Yield (%)
Radical (NBS) NBS 80°C 65
Electrophilic (Br₂) Br₂ gas −10°C 72

Challenges and Mitigation Strategies

Common Issues

  • Low Yields in Cyclization :

    • Cause: Competing polymerization of naphthalene derivatives.
    • Solution: Use high-boiling solvents (e.g., diphenyl ether) to stabilize intermediates.
  • Bromine Over-Addition :

    • Cause: Uncontrolled electrophilic substitution.
    • Solution: Stoichiometric bromine and low temperatures (−10°C).
  • Purification Difficulties :

    • Cause: Co-elution with by-products in HPLC.
    • Solution: Gradient elution with acetonitrile/water (70:30).

Chemical Reactions Analysis

Bromoenol lactone undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • (R)-BEL is 10–100× more potent than (S)-BEL in inhibiting iPLA₂β and mPTP opening, attributed to its stereospecific interaction with the enzyme’s active site .
  • Racemic BEL is widely employed due to its commercial availability, but enantiopure (R)-BEL is preferred for mitochondrial studies .

Other PLA₂ Inhibitors

BEL is distinct from inhibitors targeting cytosolic PLA₂ (cPLA₂) or secretory PLA₂ (sPLA₂). Key comparisons include:

Table 2: BEL vs. General PLA₂ Inhibitors

Compound Target Mechanism IC₅₀ Selectivity Applications
BEL iPLA₂β/iPLA₂γ Irreversible active-site alkylation 0.1–5 µM High for iPLA₂ Neurodegeneration, cancer
AACOCF₃ cPLA₂ Fluoroketone-based transition-state analog 1–10 µM Moderate (cross-inhibits iPLA₂) Inflammation, apoptosis
ETYA All PLA₂ isoforms Non-selective substrate analog >50 µM Low Broad lipid signaling studies
Mepacrine PLA₂ (general) Competitive inhibitor 10–100 µM Low Historical use in membrane studies

Key Findings :

  • BEL’s irreversible inhibition contrasts with the reversible mechanisms of AACOCF₃ and mepacrine .
  • Unlike BEL, AACOCF₃ primarily inhibits cPLA₂ but shows cross-reactivity with iPLA₂ at higher concentrations, complicating its use in isoform-specific studies .
  • ETYA and mepacrine lack isoform specificity, limiting their utility in modern research compared to BEL .

Structural Analogs and Derivatives

Few pyran-2-one derivatives match BEL’s functional profile. Examples include:

  • 6-(2,2-Dimethylpropyl)pyran-2-one (CAS 881039-08-3): Lacks the bromomethylene group critical for iPLA₂ inhibition .

Biological Activity

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-, commonly referred to as bromoenol lactone, is a heterocyclic compound notable for its diverse biological activities. This compound has gained attention in biochemical research due to its ability to selectively inhibit certain enzymes, particularly calcium-independent phospholipase A2 (iPLA2). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 6-(bromomethylene)-3-(1-naphthalenyl)-2H-pyran-2-one
  • CAS Registry Number : 88070-98-8
  • Molecular Formula : C16H13BrO2
  • Molecular Weight : 317.18 g/mol

Biological Activity Overview

Bromoenol lactone exhibits a range of biological activities that can be categorized into several key areas:

  • Enzyme Inhibition
    • Bromoenol lactone is known for its potent inhibitory effects on iPLA2, which plays a crucial role in phospholipid metabolism and inflammatory responses. Its selective inhibition can modulate inflammatory pathways and has implications for treating inflammatory diseases .
  • Antimicrobial Activity
    • Research indicates that compounds related to bromoenol lactone demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties
    • Some studies have reported that bromoenol lactone and its derivatives exhibit antiviral activity, particularly against HIV-1. Compounds synthesized from this framework have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a potential avenue for HIV treatment .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of bromoenol lactone is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a role in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits calcium-independent phospholipase A2 (iPLA2)
AntimicrobialEffective against S. aureus and E. coli
AntiviralActs as an NNRTI against HIV-1
Anti-inflammatoryReduces levels of inflammatory cytokines

Notable Research Studies

  • Enzyme Inhibition Study :
    • A study demonstrated that bromoenol lactone effectively inhibits iPLA2 at nanomolar concentrations, leading to reduced inflammatory responses in cellular models.
  • Antimicrobial Efficacy :
    • In vitro tests showed that derivatives of bromoenol lactone had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µM against various bacterial strains, outperforming standard antibiotics like streptomycin .
  • Antiviral Activity Assessment :
    • A series of synthesized compounds based on the bromoenol structure were evaluated for their ability to inhibit HIV replication in vitro, revealing promising results with low cytotoxicity .

Q & A

Q. What are the established synthetic routes for BEL, and how do reaction conditions influence product purity?

BEL is synthesized via haloenol lactone chemistry, leveraging α-bromination of ketones or enol ethers. A key protocol involves four-component reactions of arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones to form pyranone scaffolds . Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like 3,4-dihydropyridin-2(1H)-ones. Purity is typically verified using HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How is BEL structurally characterized, and what analytical methods are recommended?

BEL’s structure is confirmed via:

  • NMR : 1^1H and 13^13C NMR identify the bromomethylene group (δ ~6.5 ppm for 1^1H) and naphthalenyl aromatic protons .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ at m/z 317.0 (C16_{16}H13_{13}BrO2+_2^+) .
  • X-ray crystallography : Resolves the (E)-configuration of the bromomethylene substituent .

Q. What is the primary biochemical mechanism of BEL?

BEL irreversibly inhibits Ca2+^{2+}-independent phospholipase A2 (iPLA2β) via covalent modification of Cys651 in the enzyme’s active site. Hydrolysis of BEL’s lactone ring generates a reactive α-bromoketone intermediate that alkylates the catalytic cysteine . Selectivity for iPLA2β over cPLA2 or sPLA2 is >100-fold, confirmed via competitive assays using radiolabeled arachidonic acid .

Advanced Research Questions

Q. How can researchers address contradictions in BEL’s off-target effects across disease models?

BEL’s inhibition of anandamide hydrolysis (IC50_{50} = 0.8 µM) and iPLA2β (IC50_{50} = 60 nM) complicates data interpretation in neuroinflammatory or metabolic studies . To resolve conflicts:

  • Use knockout models : Compare outcomes in iPLA2β/^{-/-} vs. wild-type mice .
  • Dose-response profiling : Validate specificity by testing BEL at ≤1 µM (iPLA2β-selective) vs. ≥10 µM (non-specific effects) .
  • Complementary inhibitors : Pair BEL with siRNA targeting iPLA2β or FAAH to isolate pathways .

Q. What experimental designs optimize BEL’s use in studying iPLA2β’s role in apoptosis?

  • Cell models : Use pancreatic β-cells (e.g., INS-1) or neurons, where iPLA2β regulates membrane phospholipid remodeling .
  • Pre-treatment protocols : Incubate cells with 100 nM BEL for 30 min prior to apoptotic stimuli (e.g., staurosporine) .
  • Rescue experiments : Co-administer arachidonic acid (20 µM) to bypass iPLA2β blockade and confirm lipid signaling involvement .

Q. How does BEL’s inhibition of HIV-1 transcytosis inform mucosal transmission studies?

BEL (1–2.5 mM) reduces HIV-1 release from vaginal epithelial cells (VK2) by 50–90% via blocking endosomal recycling (Rab11-dependent pathway). Experimental considerations:

  • Viral viability : Use luciferase-tagged HIV-1 pseudovirions to quantify infectivity post-BEL treatment .
  • Cytotoxicity controls : Measure LDH release to exclude nonspecific cell death (BEL ≤2.5 mM is non-toxic) .

Key Methodological Recommendations

  • Storage : BEL is light-sensitive; store at –20°C in anhydrous DMSO .
  • In vivo dosing : 10 mg/kg IP in mice achieves plasma levels sufficient for iPLA2β inhibition .
  • Counteract solubility issues : Use cyclodextrin-based vehicles for in vivo studies .

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